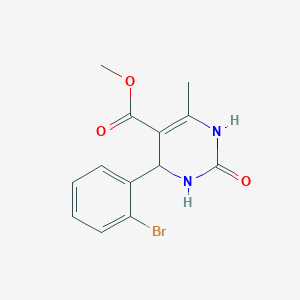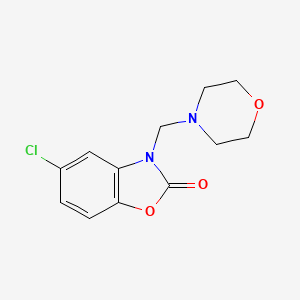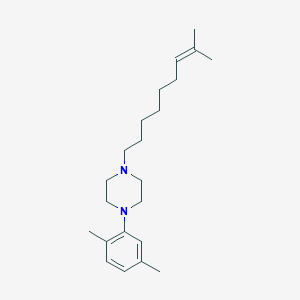![molecular formula C17H19ClN2O4S B5016453 2-{[(3-chloro-4-methoxyphenyl)sulfonyl]amino}-N-propylbenzamide](/img/structure/B5016453.png)
2-{[(3-chloro-4-methoxyphenyl)sulfonyl]amino}-N-propylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[(3-chloro-4-methoxyphenyl)sulfonyl]amino}-N-propylbenzamide, also known as CMSPB, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine.
Mécanisme D'action
The mechanism of action of 2-{[(3-chloro-4-methoxyphenyl)sulfonyl]amino}-N-propylbenzamide involves the inhibition of the proteasome, a complex protein structure that plays a crucial role in the degradation of proteins. This compound has been found to bind to the active site of the proteasome, preventing its function and leading to the accumulation of damaged proteins in cancer cells. This accumulation ultimately leads to cell death.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. In addition to its anti-proliferative and pro-apoptotic effects on cancer cells, this compound has been shown to inhibit angiogenesis, the process by which new blood vessels are formed. This inhibition may prevent the growth and spread of cancer cells. Additionally, this compound has been found to have anti-inflammatory effects, which may be beneficial in the treatment of diseases such as rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-{[(3-chloro-4-methoxyphenyl)sulfonyl]amino}-N-propylbenzamide in lab experiments is its specificity for the proteasome. Unlike other proteasome inhibitors, this compound has been found to have minimal effects on other cellular processes. Additionally, this compound has been shown to be effective in low concentrations, reducing the risk of toxicity. However, one limitation of using this compound is its limited solubility in water, which may make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for research on 2-{[(3-chloro-4-methoxyphenyl)sulfonyl]amino}-N-propylbenzamide. One area of interest is the development of this compound analogs, which may have improved solubility and potency. Additionally, further studies are needed to determine the efficacy of this compound in animal models and to investigate its potential as a chemotherapeutic agent. Finally, the potential use of this compound in combination with other drugs or therapies should be explored.
Conclusion
In conclusion, this compound is a chemical compound with potential applications in the field of medicine, particularly in the treatment of cancer. Its specificity for the proteasome and minimal effects on other cellular processes make it an attractive candidate for further research. However, more studies are needed to fully understand its mechanism of action and potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 2-{[(3-chloro-4-methoxyphenyl)sulfonyl]amino}-N-propylbenzamide involves the reaction of 3-chloro-4-methoxyaniline with benzenesulfonyl chloride, followed by the reaction of the resulting product with propylamine. The final product is obtained through purification by recrystallization. This synthesis method has been reported in several studies and has been found to be reliable and efficient.
Applications De Recherche Scientifique
2-{[(3-chloro-4-methoxyphenyl)sulfonyl]amino}-N-propylbenzamide has been found to have potential applications in the field of medicine, particularly in the treatment of cancer. Several studies have demonstrated that this compound has anti-proliferative effects on cancer cells, including breast cancer, lung cancer, and colon cancer. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. These findings suggest that this compound has potential as a chemotherapeutic agent.
Propriétés
IUPAC Name |
2-[(3-chloro-4-methoxyphenyl)sulfonylamino]-N-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O4S/c1-3-10-19-17(21)13-6-4-5-7-15(13)20-25(22,23)12-8-9-16(24-2)14(18)11-12/h4-9,11,20H,3,10H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIYGRERHSHHIIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{3-iodo-5-methoxy-4-[(3-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5016380.png)
![3-{2-[2-(2-ethylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B5016385.png)
![2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide](/img/structure/B5016397.png)

![2-[{2-[2-(2-chlorophenoxy)ethoxy]ethyl}(methyl)amino]ethanol](/img/structure/B5016413.png)
![ethyl (6,7-dimethyl-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]thieno[2,3-d]pyrimidin-3-yl)acetate](/img/structure/B5016416.png)


![1-{3-[1-(3-chlorobenzyl)-4-piperidinyl]propanoyl}-4-ethylpiperazine](/img/structure/B5016432.png)
![1-cyclohexyl-2-(3-phenylbutyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5016437.png)

![2-[2-nitro-4-(trifluoromethyl)phenoxy]acetamide](/img/structure/B5016451.png)
![4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-(3,5-difluorobenzyl)piperidine](/img/structure/B5016461.png)
